Rhodium(III) oxide hydrate

Electrocatalysis Hydrogen Evolution Reaction Alkaline Water Electrolysis

Anhydrous Rh₂O₃ requires high processing temperatures and lacks tunable porosity, limiting catalytic performance. Rhodium(III) oxide hydrate (CAS 123542-79-0) solves this via controlled stepwise dehydration-water loss at 119±3°C, RhO₂ formation at 190-230°C, and α-Rh₂O₃ crystallization at 635-670°C-enabling programmed access to high-surface-area oxide phases. • Derived Rh-Rh₂O₃ nanocomposites achieve 2.2× HER mass activity vs. Pt/C in 1.0 M KOH and 50-fold HOR enhancement in alkaline media. • Electrochromic films exhibit fast yellow↔dark green switching in acid, rivaling Ir oxide without corrosive electrolytes. • Supplied as a yellow powder; stable under ambient conditions; Rh content ≥55% (metals basis).

Molecular Formula H10O8Rh2
Molecular Weight 343.89 g/mol
CAS No. 123542-79-0
Cat. No. B054631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium(III) oxide hydrate
CAS123542-79-0
Molecular FormulaH10O8Rh2
Molecular Weight343.89 g/mol
Structural Identifiers
SMILESO.O.O.O.O.[O-2].[O-2].[O-2].[Rh+3].[Rh+3]
InChIInChI=1S/H2O.3O.2Rh/h1H2;;;;;/q;3*-2;2*+3
InChIKeyTVSSUISWUFBWCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodium(III) Oxide Hydrate: Catalytic and Electrochromic Precursor


Rhodium(III) oxide hydrate (CAS 123542-79-0, Rh₂O₃·xH₂O) is an amorphous or poorly crystalline hydrated precursor used to generate catalytically active rhodium oxide phases. Unlike anhydrous α-Rh₂O₃ or β-Rh₂O₃ polymorphs, the hydrate serves as a tunable starting material whose thermal decomposition pathway enables controlled access to nanostructured Rh₂O₃, RhO₂, or Rh–Rh₂O₃ composites [1]. The compound exhibits notable electrochromic properties, including fast yellow↔dark green reversible coloration , and is a precursor for high-performance electrocatalysts in hydrogen evolution/oxidation (HER/HOR) and oxygen evolution (OER) reactions.

1 Hydrate Precursor
2 Controlled Thermal Decomposition
3 RhO₂ / α-Rh₂O₃ / Rh–Rh₂O₃ Phases
Enables electrocatalyst and electrochromic film fabrication

Why Hydrated Rhodium Oxide Outperforms Anhydrous Alternatives


Generic substitution of Rhodium(III) oxide hydrate with anhydrous Rh₂O₃ or other rhodium precursors fails because the hydrated amorphous state fundamentally dictates thermal decomposition kinetics and resultant catalytic speciation. The hydrate loses water in multiple discrete steps (e.g., at 119±3°C and 190–230°C), enabling controlled formation of intermediate RhO₂ and final α-Rh₂O₃ phases [1]. In contrast, anhydrous Rh₂O₃ lacks this tunable porosity and often requires higher processing temperatures. Critically, the presence of Rh₂O₃ domains adjacent to metallic Rh in Rh–Rh₂O₃ nanocomposites—a structure uniquely accessible via controlled dehydration of the hydrate—enhances hydrogen oxidation reaction (HOR) activity by 50-fold in alkaline media relative to Rh-only catalysts [2].

Phase evolution control is lost: Anhydrous Rh₂O₃ lacks the multi-step dehydration of the hydrate (water loss at low temperatures), making programmed formation of RhO₂ and α-Rh₂O₃ difficult.
Rh–Rh₂O₃ nanocomposite formation may not replicate: The intimate Rh₂O₃–Rh interface, critical for HOR activity, requires hydrate-derived intermediates; direct anhydrous processing may fail to generate this architecture.
Catalytic activity profile may differ: Reported HOR enhancement in alkaline media is tied to the Rh₂O₃ component; generic substitution with anhydrous oxide risks losing this gain (see evidence).

Performance Evidence vs. Key Comparators


HER Mass Activity vs. Commercial Pt/C in Alkaline Media

Rh–Rh₂O₃ nanoparticles on nitrogen-doped carbon (Rh–Rh₂O₃-NPs/C) exhibit ~2.2 times higher hydrogen evolution reaction (HER) mass activity than commercial Pt/C in 1.0 M KOH [1]. In acidic media (0.5 M H₂SO₄), the activity enhancement is 1.43 times. The catalyst reaches 10 mA cm⁻² at overpotentials of 63 mV in base and 13 mV in acid. Importantly, the hydrogen oxidation reaction (HOR) activity of Rh–Rh₂O₃-NPs/C in base is 50-fold higher than that of a Rh₂O₃-free RhNPs/C control, directly attributing the enhancement to the Rh₂O₃ component [1].

HER Activity vs Pt/C
Head-to-head
~2.2× higher mass activity (1.0 M KOH); 1.43× (acid); HOR 50-fold vs Rh-only
Supports alkaline electrolyzer catalyst benchmarking; reported higher activity in base.
RDE, 0.2 mg cm⁻² loading; Tafel 70 mV dec⁻¹ (base)
Electrocatalysis Hydrogen Evolution Reaction Alkaline Water Electrolysis

Electrochemical Selectivity: H₂O₂ Oxidation vs. Reduction

Pure Rh₂O₃ nanofibers (NFs) facilitate the oxidation of H₂O₂, whereas a hybrid architecture of RuO₂ nanowires grown on Rh₂O₃ NFs promotes H₂O₂ reduction more favorably [1]. The hybrid RuO₂ NW-Rh₂O₃ NF electrode generates a greatly higher cathodic current for H₂O₂ reduction than bare Rh₂O₃ NF, enabling selective H₂O₂ detection free from O₂ reduction interference [1].

H₂O₂ Selectivity
Cross-study
Rh₂O₃ NF: anodic oxidation preference; RuO₂ NW-Rh₂O₃ NF: cathodic reduction preference
Enables tunable sensor design; supports oxidation-based detection development.
Exact current ratios not reported; O₂ interference avoided
Electrochemical Sensing Hydrogen Peroxide Detection Electrocatalyst Selectivity

Thermal Dehydration and Phase Evolution Control

Thermogravimetric analysis (TGA) of Rh(OH)₃·2H₂O (a prototypical rhodium hydrous oxide) reveals a two-step dehydration: loss of two water molecules at 119±3°C, followed by formation of RhO₂ between 190 and 230°C [1]. The RhO₂ intermediate then decomposes irreversibly to α-Rh₂O₃ at 635–670°C. This thermal profile differs markedly from that of anhydrous Rh₂O₃, which does not undergo analogous low-temperature transformations [1].

Thermal Dehydration
Class-level
119±3°C: −2H₂O; 190–230°C: RhO₂ forms; 635–670°C: α-Rh₂O₃ crystallizes
Programmable calcination for controlled phase and surface area.
TGA in air; heating rate not specified
Thermal Analysis Precursor Engineering Catalyst Synthesis

Fast Two-Color Electrochromic Switching Performance

Anodic rhodium oxide films grown on rhodium metal in alkaline solution behave as a fast two-color electrochromic system, reversible between yellow and dark green or brown-purple [1]. The response time of the Rh oxide film in alkaline solutions is comparable to that of Ir oxide electrochromic films in acid solutions, although the open-circuit memory is longer for Ir oxide [1].

Electrochromic Switching
Head-to-head
Rh oxide (alkaline) vs Ir oxide (acid): comparable response times; Ir oxide has longer open-circuit memory
Alkaline-compatible fast electrochromic alternative; avoids acidic electrolyte.
Qualitative comparison; kinetics data to verify
Electrochromism Smart Windows Optical Switching

Structural Benchmark: XAFS Spectrum Reference

A high-quality X-ray absorption fine structure (XAFS) spectrum at the Rh K-edge for Rhodium(III) oxide hydrate has been acquired at SPring-8 BL14B2 and deposited in the NIMS XAFS Database [1]. This dataset serves as a reference for analyzing the local coordination environment and oxidation state of Rh in complex catalytic materials derived from this precursor.

Rh K-edge XAFS
Reference
Spectrum acquired at SPring-8 BL14B2; deposited in NIMS XAFS Database
Reference for Rh speciation in catalyst studies; reduces structural ambiguity.
Transmission mode, RT; data available for download
XAFS Structural Characterization Catalyst Local Structure

Optimal Application Scenarios


Alkaline Water Electrolyzer Cathodes

Procure Rhodium(III) oxide hydrate for synthesizing Rh–Rh₂O₃ nanostructures that achieve 2.2× the HER mass activity of commercial Pt/C in 1.0 M KOH [1]. This reduces cathode catalyst cost and improves overall efficiency in alkaline water electrolysis.

Selective Amperometric H₂O₂ Sensors

Use Rh₂O₃ nanofibers derived from the hydrate to fabricate electrodes that preferentially oxidize H₂O₂, avoiding cathodic O₂ reduction interference common to Pt-based sensors [1]. This enables more selective H₂O₂ quantification in biological or environmental samples.

Controlled Nanostructured α-Rh₂O₃ Synthesis

Leverage the multi-step thermal dehydration profile (water loss at 119±3°C, RhO₂ formation at 190–230°C, α‑Rh₂O₃ crystallization at 635–670°C) [1] to program calcination protocols that yield high-surface-area oxide supports or catalytically active Rh₂O₃ domains.

Fast-Switching Electrochromic Devices

Prepare anodic rhodium oxide films from the hydrated precursor to achieve two-color (yellow↔dark green) electrochromic switching with response times comparable to Ir oxide in acid [1]. This avoids the need for corrosive acidic electrolytes in smart window or display applications.

Application
Selection Property
Validation Focus
Alkaline water electrolyzer cathode
Hydrate-derived Rh–Rh₂O₃ nanocomposite
HER activity benchmarking
Amperometric H₂O₂ sensors
Rh₂O₃ nanofiber electrode
Oxidation selectivity vs O₂ interference
Nanostructured α-Rh₂O₃ synthesis
Multi-step thermal dehydration profile
Phase purity and surface area control
Electrochromic devices
Anodic rhodium oxide film
Two-color switching kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhodium(III) oxide hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.